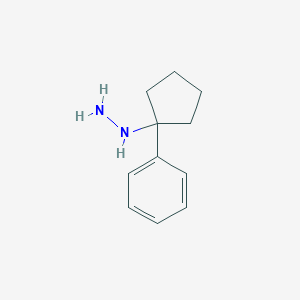
(1-Phenylcyclopentyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylcyclopentyl)hydrazine is an organic compound characterized by a cyclopentyl ring substituted with a phenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopentyl)hydrazine typically involves the reaction of cyclopentanone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (1-Phenylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azines, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Phenylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Phenylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of cellular pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the cyclopentyl ring.
Cyclopentylamine: Contains the cyclopentyl ring but lacks the hydrazine moiety.
Hydrazine: The simplest hydrazine derivative, lacking both the phenyl and cyclopentyl groups.
Uniqueness: (1-Phenylcyclopentyl)hydrazine is unique due to the combination of the phenyl and cyclopentyl groups with the hydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1-phenylcyclopentyl)hydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2 |
InChI Key |
OCAWIYIFLVSCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
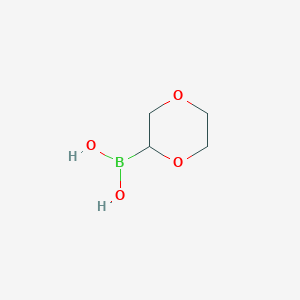
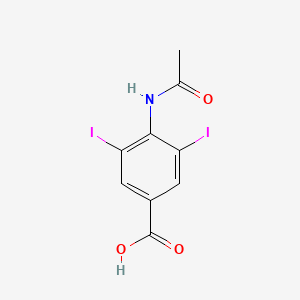
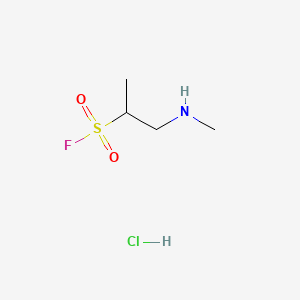
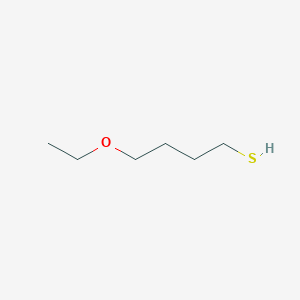
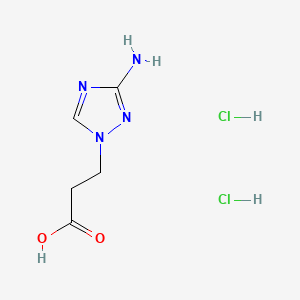
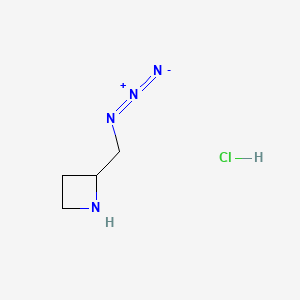

![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
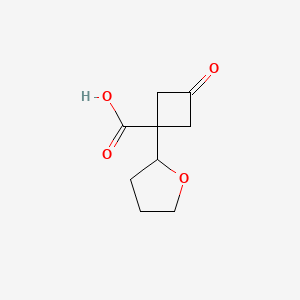
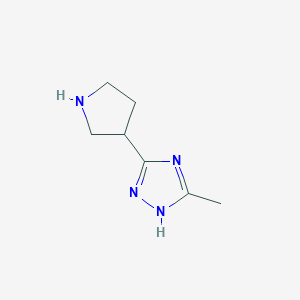

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
